REACTION_SMILES
|
[C:22](=[O:23])([O-:24])[OH:25].[Cl:1][c:2]1[c:3]([S:12](=[O:13])(=[O:14])[Cl:15])[cH:4][c:5]([CH2:8][C:9]([CH3:10])=[O:11])[cH:6][cH:7]1.[I:27][CH3:28].[Na+:20].[Na+:21].[Na+:26].[O:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1.[OH2:35].[S:16]([O-:17])([O-:18])=[O:19]>>[Cl:1][c:2]1[c:3]([S:12](=[O:13])(=[O:14])[CH3:22])[cH:4][c:5]([CH2:8][C:9]([CH3:10])=[O:11])[cH:6][cH:7]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Cc1ccc(Cl)c(S(=O)(=O)Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Cc1ccc(Cl)c(S(C)(=O)=O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |